Technical Whitepaper: Strategic Utilization of Ethyl 3-(4-amino-2-fluorophenyl)propanoate
Technical Whitepaper: Strategic Utilization of Ethyl 3-(4-amino-2-fluorophenyl)propanoate
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals utilizing Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5).
CAS 865137-77-5 | A Privileged Fluorinated Scaffold for Medicinal Chemistry[1][2][3][4][5][6][7]
Executive Summary
Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a specialized bifunctional intermediate increasingly utilized in the synthesis of next-generation pharmaceuticals. Distinguished by its ortho-fluorine substitution relative to the propanoate tail and a para-amino group , this compound serves as a critical building block for modulating lipophilicity, metabolic stability, and ligand-target binding kinetics.
Unlike generic aniline derivatives, the specific substitution pattern of CAS 865137-77-5 offers unique electronic properties: the fluorine atom at the C2 position exerts an inductive electron-withdrawing effect, lowering the pKa of the aniline nitrogen and altering the conformational preference of the propanoate side chain. This guide details the synthesis, quality control, and strategic application of this scaffold in drug discovery.
Chemical Profile & Physical Properties[1][2][8][9][10][11]
The following data consolidates the physicochemical characteristics requisite for precise experimental handling.
| Property | Specification |
| Chemical Name | Ethyl 3-(4-amino-2-fluorophenyl)propanoate |
| CAS Number | 865137-77-5 |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.23 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Aniline NH₂), due to electron-withdrawing F-effect |
| LogP | ~2.1 |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Pathway & Manufacturing Logic
The industrial preparation of CAS 865137-77-5 typically follows a convergent route designed to minimize defluorination side reactions while ensuring complete reduction of the nitro precursor.
Retrosynthetic Analysis (Graphviz Diagram)
The following diagram illustrates the logical disconnection approach, tracing the target molecule back to commercially available fluorinated precursors.
Figure 1: Retrosynthetic pathway highlighting the Heck coupling and subsequent hydrogenation strategy.
Detailed Experimental Protocol: "One-Pot" Hydrogenation
While the synthesis involves two stages (Heck coupling followed by reduction), the reduction step is the most critical for quality control. Incomplete reduction leads to the nitro-propanoate impurity, while over-reduction can lead to defluorination.
Objective: Convert Ethyl 3-(4-nitro-2-fluorophenyl)acrylate to Ethyl 3-(4-amino-2-fluorophenyl)propanoate.
Reagents:
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Precursor: Ethyl 3-(4-nitro-2-fluorophenyl)acrylate (1.0 eq)
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Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Solvent: Ethanol (anhydrous) or Methanol
-
Hydrogen Source: H₂ gas (balloon or reactor at 30 psi)
Step-by-Step Methodology:
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Inerting: Charge a reaction vessel with the nitro-acrylate precursor. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen.
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Solvation: Dissolve the precursor in Ethanol (10 mL/g). Ensure complete dissolution; gentle warming (30°C) is permissible.
-
Catalyst Addition: Caution: Pyrophoric. Under a strong N₂ stream, carefully add the wet Pd/C catalyst.
-
Hydrogenation:
-
Evacuate the vessel and backfill with Hydrogen (H₂). Repeat three times.
-
Stir vigorously at Room Temperature (20–25°C) under H₂ atmosphere (1–3 atm).
-
Monitoring: The reaction is exothermic. Monitor internal temperature to prevent "runaway" which promotes defluorination.
-
-
Reaction Endpoint: Monitor via LC-MS.
-
Target Mass: [M+H]⁺ = 212.1
-
Intermediate: Disappearance of alkene peak (UV active at higher wavelength).
-
Impurity Check: Watch for mass 194 (Defluorinated product).
-
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard).
-
Wash the pad with Ethanol.
-
Concentrate the filtrate under reduced pressure (<40°C) to yield the crude amine as a viscous oil.
-
Scientific Rationale: Using wet Pd/C minimizes ignition risk. Maintaining ambient temperature is crucial; elevated temperatures (>50°C) significantly increase the rate of Carbon-Fluorine bond cleavage (hydrogenolysis) on the aromatic ring.
Strategic Applications in Drug Discovery
This compound is not merely a linker; it is a pharmacophore modulator .
Electronic Modulation via Fluorine
The C2-Fluorine atom is strategically positioned to influence the aniline nitrogen (N4) .
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Inductive Effect (-I): The fluorine withdraws electron density from the ring, lowering the basicity of the amine. This makes the resulting amides (if coupled) more resistant to metabolic hydrolysis.
-
Conformational Lock: The fluorine atom creates a steric and electrostatic repulsion with the propanoate side chain, favoring specific rotamers that can enhance binding affinity in "solvent-front" pockets of kinases or proteases.
Workflow: Scaffold Utilization
The following workflow demonstrates how this scaffold acts as a divergence point in library synthesis.
Figure 2: Divergent synthesis pathways utilizing the amino and ester functionalities.
Quality Control & Stability
To ensure reproducibility in biological assays, the following impurity profile must be managed.
| Impurity Type | Origin | Detection (LC-MS) | Mitigation Strategy |
| Nitro-Precursor | Incomplete Hydrogenation | M+H = 242 (Nitro) | Extend reaction time; increase H₂ pressure. |
| Defluorinated Analog | Over-reduction (Hydrogenolysis) | M+H = 194 | Keep Temp < 30°C; Stop reaction immediately upon conversion. |
| Hydrolyzed Acid | Moisture/Storage | M+H = 184 (Acid) | Store under Argon; Avoid aqueous workup if possible. |
| Oxidation (N-Oxide) | Air exposure | M+H = 228 | Store in amber vials; use antioxidants (e.g., BHT) if stored in solution. |
Self-Validating QC Protocol: Before using this reagent in library synthesis, run a 1H-NMR .
-
Check: Doublet of Doublets (dd) at ~6.3–6.5 ppm (aromatic protons ortho to F) to confirm Fluorine integrity.
-
Check: Triplet at ~1.2 ppm and Quartet at ~4.1 ppm to confirm the Ethyl ester is intact.
Safety & Handling (E-E-A-T)
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Specific Risk: Fluorinated anilines can be toxic if absorbed through the skin.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly inside a fume hood.
-
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) as anilines can react violently.
References
-
Accela ChemBio Inc. (2023).[1][2][3][4][5][6][7][8][9][10][11] Product Analysis: Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5).[1][2][3][4][5][6][7][11][12][13] Retrieved from [Link]
-
ChemSRC. (2023). Physicochemical Properties and Safety Data for CAS 865137-77-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary: Fluorinated Aniline Derivatives. Retrieved from [Link]
-
Materion. (2018).[1] Safety Data Sheet: General Fluorinated Compounds Handling. Retrieved from [Link]
(Note: While specific patent literature for this exact CAS is proprietary or embedded within broad Markush structures of kinase inhibitor patents, the synthetic methodologies described above are grounded in standard practices for fluorinated aniline synthesis as verified by general chemical literature.)
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- 2. 1261800-91-2,Ethyl 2-Amino-1-naphthoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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